molecular formula C23H29FN4O2 B2870124 N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 941933-25-1

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2870124
CAS RN: 941933-25-1
M. Wt: 412.509
InChI Key: ZMPOBEQHWGLRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Insecticides

Research on compounds with similar structural features, such as flubendiamide, has shown promising insecticidal activity, particularly against lepidopterous pests. These compounds operate through a novel mode of action, distinct from that of traditional insecticides, and have been identified as highly effective and safe for non-target organisms. Such attributes make them suitable for integrated pest management programs (Tohnishi et al., 2005).

Fluorescent Probes for CO2 Detection

Compounds featuring tertiary amine moieties have been developed as fluorescent probes for real-time monitoring of low carbon dioxide levels. One study described the synthesis of novel fluorescent probes that exhibit significant fluorescence changes in response to carbon dioxide, highlighting their potential for biological and medical applications (Wang et al., 2015).

Synthesis of Quinolone Antibacterials

Stereochemically pure 3-(1-aminoethyl)pyrrolidines, derived from structural analogs, serve as crucial intermediates in the synthesis of quinolone antibacterials. These compounds are pivotal in the development of new antibacterial agents, showcasing the importance of precise synthetic strategies in medicinal chemistry (Schroeder et al., 1992).

Antioxidant, Antitumor, and Antimicrobial Activities

Some compounds with dimethylamino groups have been synthesized and evaluated for their biological activities, including antioxidant, antitumor, and antimicrobial properties. This research indicates the potential therapeutic applications of such compounds in treating various diseases and infections (El‐Borai et al., 2013).

Orexin Receptor Antagonists in Binge Eating

Research involving compounds targeting orexin receptors has demonstrated significant effects on compulsive food consumption, suggesting a new avenue for pharmacological treatment of eating disorders. This underscores the potential of compounds acting on specific neural pathways to address complex behaviors such as binge eating (Piccoli et al., 2012).

properties

IUPAC Name

N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O2/c1-27(2)20-11-7-18(8-12-20)21(28-13-3-4-14-28)16-26-23(30)22(29)25-15-17-5-9-19(24)10-6-17/h5-12,21H,3-4,13-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPOBEQHWGLRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

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